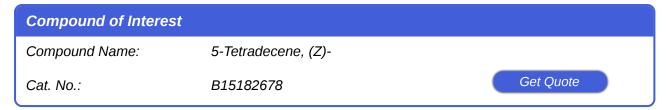


GC-MS protocol for identification of 5-Tetradecene, (Z)- in extracts

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An Application Note and Protocol for the Identification of (Z)-5-Tetradecene in Extracts via Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the confident identification of (Z)-5-Tetradecene in various solvent extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, GC-MS analysis parameters, and data interpretation.

Introduction

(Z)-5-Tetradecene is a long-chain alkene that may be present in natural product extracts, industrial chemical preparations, or as a volatile organic compound (VOC) in environmental samples. Accurate identification is crucial for quality control, chemical profiling, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive mass-based identification.[1][2] This protocol outlines a robust method for the analysis of (Z)-5-Tetradecene.

Experimental Protocol

A generalized workflow for the identification of (Z)-5-Tetradecene is presented below. The process begins with sample preparation to isolate the analyte, followed by GC-MS analysis for separation and detection, and concludes with data analysis for confirmation.





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Figure 1. Experimental workflow for the GC-MS identification of (Z)-5-Tetradecene.

Sample Preparation

The goal of sample preparation is to extract and concentrate (Z)-5-Tetradecene from the initial sample matrix, making it suitable for GC-MS analysis.[3]

- For Liquid Samples (e.g., herbal extracts, reaction mixtures):
 - Liquid-Liquid Extraction (LLE): If the analyte is in an aqueous or polar solvent, perform an LLE with a non-polar solvent like hexane or dichloromethane. Mix 5 mL of the sample with 5 mL of hexane, vortex for 1 minute, and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction twice and combine the organic fractions.
 - Solvent Evaporation: Concentrate the extracted sample to approximately 1 mL under a gentle stream of nitrogen. This step increases the concentration of the analyte for better detection.[3]
- For Solid or Semi-Solid Samples (e.g., plant material, waxes):
 - Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples.[4] A non-polar sorbent column (e.g., C18) is suitable. Condition the column with hexane, load the dissolved sample, wash with a polar solvent to remove interferences, and then elute the (Z)-5-Tetradecene with a non-polar solvent like hexane.
 - Headspace Analysis: For volatile samples, headspace solid-phase microextraction (HS-SPME) is a solvent-free alternative.[4][5] Place the sample in a sealed vial and heat gently (e.g., 50°C for 10 minutes) to allow volatile compounds to partition into the headspace.[5]



Expose an SPME fiber (e.g., polydimethylsiloxane coating) to the headspace to adsorb the analytes.[4][5]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of (Z)-5-Tetradecene. These may need to be optimized depending on the specific instrument and sample complexity.



Parameter	Value	Rationale
Gas Chromatograph	Agilent 7890A or equivalent	A standard, reliable GC system.
Mass Spectrometer	Agilent 5977C or equivalent	A sensitive mass selective detector.
GC Column	HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar column.	A non-polar column is ideal for the separation of non-polar hydrocarbons like alkenes.[2] [7] The 5% phenyl substitution provides good selectivity for a wide range of compounds.[1]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min.[8]	An inert gas that provides good chromatographic efficiency.
Injection Mode	Splitless or Split (e.g., 10:1 ratio).[3]	Use splitless mode for trace analysis to ensure the entire sample enters the column.[1] A split injection can be used for more concentrated samples to prevent column overloading.[3]
Injector Temperature	250 °C.[6]	Ensures complete and rapid vaporization of the analyte.
Oven Temperature Program	Initial temperature of 60°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 minutes.	This temperature program allows for the separation of volatile components at the beginning and then effectively elutes the higher boiling point compounds like (Z)-5-Tetradecene.
MS Source Temperature	230 °C.[8]	Standard temperature for electron ionization sources.



MS Quadrupole Temperature	150 °C.[8]	Standard temperature for the quadrupole mass analyzer.
Ionization Mode	Electron Ionization (EI) at 70 eV.[8]	Standard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Scan Range	m/z 40-400	A wide enough range to capture the molecular ion and characteristic fragment ions of (Z)-5-Tetradecene and other potential components in the extract.
Data Acquisition	Full Scan Mode	Allows for the collection of complete mass spectra for all eluting compounds.

Data Analysis and Identification

- Peak Identification: Analyze the total ion chromatogram (TIC) to identify the chromatographic peak corresponding to the eluted (Z)-5-Tetradecene.
- Mass Spectrum Analysis: Obtain the mass spectrum of the identified peak. The mass spectrum of (Z)-5-Tetradecene (C14H28, molecular weight: 196.37 g/mol) will exhibit a characteristic fragmentation pattern under electron ionization.[9][10]
- Library Matching: Compare the acquired mass spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[10][11][12] A high match score provides strong evidence for the compound's identity.
- Retention Index (RI) Comparison: For an even higher level of confidence, the retention index
 of the peak can be calculated and compared to literature values for (Z)-5-Tetradecene on a
 similar non-polar column.[13]

Expected Results



The NIST Chemistry WebBook provides the mass spectrum for (Z)-5-Tetradecene.[9][10] The expected mass spectrum will show a molecular ion peak (M+) at m/z 196 and a series of fragment ions characteristic of a long-chain alkene. The fragmentation pattern arises from the cleavage of C-C bonds along the alkyl chain.

Conclusion

This protocol provides a comprehensive and detailed methodology for the identification of (Z)-5-Tetradecene in various extracts using GC-MS. By following the outlined steps for sample preparation, instrument parameters, and data analysis, researchers can achieve reliable and confident identification of this compound. Adherence to good laboratory practices and proper instrument maintenance are essential for obtaining high-quality, reproducible results.

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